molecular formula C21H23N3O4 B2668704 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea CAS No. 954698-35-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

Cat. No. B2668704
CAS RN: 954698-35-2
M. Wt: 381.432
InChI Key: QCMMYCUOKQPOTF-UHFFFAOYSA-N
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Description

The compound “1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . This group is attached to a pyrrolidin-3-yl group, which is a type of nitrogen-containing heterocycle. The molecule also contains a phenethylurea group, which is a common structural motif in many pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl group, for example, consists of two oxygen atoms incorporated into a benzene ring .

Scientific Research Applications

Chemical Properties and Synthesis

Synthesis of Pyrrolidine Derivatives : The study by Bender and Widenhoefer (2005) describes the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines to form pyrrolidine derivatives. This reaction demonstrates the potential for synthesizing nitrogen-containing heterocycles, which are common structures in many bioactive compounds (Bender & Widenhoefer, 2005).

Acylation of Pyrrolidines : Gibson and Forrester (1995) explored the acylation of aldo 1-pyrroline 1-oxides to produce 3-acyloxy-1-pyrrolines. This study highlights methods for functionalizing pyrrolidine rings, which could be relevant for derivatizing compounds similar to "1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea" (Gibson & Forrester, 1995).

Applications in Material Science and Biochemistry

Conducting Polymers : Sotzing et al. (1996) discussed the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole. The incorporation of pyrrolidine and related nitrogen-containing heterocycles into conducting polymers highlights their utility in electronic and optoelectronic applications (Sotzing et al., 1996).

Future Directions

The future directions for research on this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-20-10-16(12-23-21(26)22-9-8-15-4-2-1-3-5-15)13-24(20)17-6-7-18-19(11-17)28-14-27-18/h1-7,11,16H,8-10,12-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMMYCUOKQPOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

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